molecular formula C21H20O6 B588258 Curcumin-d6 CAS No. 1246833-26-0

Curcumin-d6

Cat. No.: B588258
CAS No.: 1246833-26-0
M. Wt: 374.4 g/mol
InChI Key: VFLDPWHFBUODDF-BQWNYRPNSA-N
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Description

Curcumin-d6 is a deuterated form of curcumin, a natural polyphenolic compound derived from the rhizomes of the turmeric plant (Curcuma longa). Curcumin is well-known for its vibrant yellow color and has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. The deuterated form, this compound, is used primarily as an internal standard in mass spectrometry for the quantification of curcumin due to its stable isotopic labeling .

Scientific Research Applications

Curcumin-d6 has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of curcumin and its metabolites.

    Biology: Employed in studies to track the metabolic pathways and bioavailability of curcumin in biological systems.

    Medicine: Investigated for its potential therapeutic effects in cancer, inflammation, and neurodegenerative diseases.

    Industry: Utilized in the development of curcumin-based pharmaceuticals and nutraceuticals .

Mechanism of Action

Target of Action

Curcumin-d6, a structural analogue of curcumin, has been found to interact with various targets in the body. These include inflammatory molecules, cell survival proteins, protein kinases, protein reductases, histone acetyltransferase, histone deacetylase, glyoxalase I, xanthine oxidase, proteasome, HIV1 integrase, HIV1 protease, sarco (endo) plasmic reticulum Ca 2+ ATPase, DNA methyltransferases 1, FtsZ protofilaments, carrier proteins, and metal ions . In particular, it has been suggested that the antiproliferative and proapoptotic activities of this compound in melanoma could be partially driven by up-regulation of the p53 signalling pathways .

Mode of Action

This compound interacts with its targets, leading to various changes in cellular functions. For instance, it has been demonstrated that this compound can quickly be taken up by cells and subsequently block the cell cycle in the G2/M phase transition . It also acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage .

Biochemical Pathways

This compound affects several biochemical pathways. It has been suggested that the antiproliferative and proapoptotic activities of this compound in melanoma could be partially driven by up-regulation of the p53 signalling pathways as well as by down-regulation of the PI3K/Akt and NF-kB pathways . It also suppresses a number of key elements in cellular signal transduction pathways pertinent to growth, differentiation, and malignant transformation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its bioavailability. Despite its proven efficacy against numerous experimental models, poor bioavailability due to poor absorption, rapid metabolism, and rapid systemic elimination have been shown to limit the therapeutic efficacy of curcumin . Strategies such as the preparation of pickering emulsions stabilized with mineral or biopolymer-based nanoparticles can enhance the stability of curcumin against degradation, increasing its bioaccessibility in the gi tract, and achieving its controlled release at various locations based on changes in environmental conditions .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to induce stress response pathways and modulate cell growth regulation mechanisms . It also inhibits arachidonic acid-induced platelet aggregation in vitro . Moreover, it has been found to suppress pro-inflammatory pathways related with most chronic diseases and block both the production of TNF and the cell signaling mediated by TNF in various types of cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, dietary and other environmental factors can induce epigenetic alterations which may have important consequences for cancer development . Furthermore, the action of this compound can be influenced by changes in environmental conditions, such as pH and temperature .

Future Directions

Due to advances in the drug delivery field, the most promising strategies for increasing curcumin bioavailability include the use of adjuvant, complexed/encapsulated curcumin, specific curcumin formulations, and curcumin nanoparticles . These strategies can offer a future perspective for effective curcumin formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Curcumin-d6 is synthesized by incorporating deuterium atoms into the curcumin molecule. The synthesis typically involves the use of deuterated reagents and solvents. One common method is the hydrogen-deuterium exchange reaction, where curcumin is treated with deuterated methanol (CD3OD) in the presence of a catalyst to replace hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete incorporation of deuterium atoms. The final product is purified using chromatographic techniques to achieve high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: Curcumin-d6 undergoes various chemical reactions similar to non-deuterated curcumin. These include:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Curcumin
  • Tetrahydrocurcumin
  • Curcumin Analogues (e.g., D6)

Curcumin-d6 continues to be a valuable tool in scientific research, offering insights into the pharmacokinetics and therapeutic potential of curcumin and its derivatives.

Properties

IUPAC Name

(1E,6E)-1,7-bis[4-hydroxy-3-(trideuteriomethoxy)phenyl]hepta-1,6-diene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-12,24-25H,13H2,1-2H3/b7-3+,8-4+/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLDPWHFBUODDF-BQWNYRPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(OC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC([2H])([2H])[2H])O)([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703461
Record name (1E,6E)-1,7-Bis{4-hydroxy-3-[(~2~H_3_)methyloxy]phenyl}hepta-1,6-diene-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246833-26-0
Record name (1E,6E)-1,7-Bis{4-hydroxy-3-[(~2~H_3_)methyloxy]phenyl}hepta-1,6-diene-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does Curcumin-d6 compare to curcumin in terms of its anti-tumor activity against MM and NB cells?

A1: this compound demonstrates significantly stronger growth inhibition activity against both MM and NB cells compared to curcumin. In vitro studies revealed that D6 had an IC50 value of approximately 1-2µM, while curcumin exhibited an IC50 value of around 10-20µM []. This indicates that D6 is notably more potent in inhibiting the growth of these tumor cells. Moreover, D6 showed a more pronounced and rapid induction of apoptosis in MM and NB cells compared to curcumin, as evidenced by TUNEL assays, Annexin V staining, caspase activation, and PARP cleavage [].

Q2: What are the proposed mechanisms of action for this compound's anti-tumor effects in MM and NB?

A2: Similar to curcumin, D6 appears to induce apoptosis in tumor cells through both extrinsic and intrinsic pathways []. This is supported by observations of caspase activation (caspases 3, 7, 9), PARP cleavage, loss of mitochondrial membrane potential, and cytochrome c release []. Additionally, D6 inhibits NFkB nuclear translocation in neuroectodermal tumor cells, similar to curcumin, but at lower doses, suggesting a potential role in its anti-tumor activity [].

Q3: What in vivo evidence supports the anti-tumor activity of this compound?

A3: In vivo studies using subcutaneous MM and orthotopic NB xenograft models demonstrated that D6 significantly reduced tumor growth compared to both control groups and curcumin-treated groups []. This further strengthens the potential of D6 as a promising candidate for developing new adjuvant therapies against neuroectodermal tumors.

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